molecular formula C21H25N3O3 B11014216 N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide

N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B11014216
M. Wt: 367.4 g/mol
InChI Key: YHIZDVSXIQMQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both acetylamino and ethylbutanoyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide typically involves the formation of amide bonds. One common method is the reaction of carboxylic acid derivatives with amines. For instance, the reaction of an acid chloride with an amine can yield the desired amide. This process often requires the use of a base to neutralize the hydrochloric acid byproduct .

Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide. This method is particularly useful for preparing unsubstituted amides .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific combination of acetylamino and ethylbutanoyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C21H25N3O3/c1-4-15(5-2)20(26)23-17-11-9-16(10-12-17)21(27)24-19-8-6-7-18(13-19)22-14(3)25/h6-13,15H,4-5H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

YHIZDVSXIQMQJM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.